L-Citrulline, also known as ureido-13C or 5,5-D2, is a non-essential amino acid that plays a crucial role in the urea cycle and the production of nitric oxide. It is primarily synthesized in the body from L-arginine and has garnered attention for its potential health benefits, particularly in enhancing exercise performance, improving cardiovascular health, and supporting metabolic processes.
L-Citrulline is naturally found in various foods, particularly in watermelon (Citrullus lanatus), where it was first identified. Other sources include cucumbers and pumpkins. Additionally, it can be synthesized through microbial fermentation processes or produced synthetically in laboratories.
L-Citrulline is classified as an amino acid, specifically a non-proteinogenic amino acid. It is categorized under the group of ureido amino acids due to its structural characteristics and involvement in nitrogen metabolism.
L-Citrulline can be synthesized through several methods, including:
The microbial fermentation process typically involves:
L-Citrulline has the following molecular formula: C6H13N3O3. Its structure consists of a five-membered ring containing a ureido group (–NH–CO–NH2) attached to a carbon chain with a carboxylic acid functional group.
L-Citrulline participates in several biochemical reactions:
The conversion reactions typically occur in the liver and kidneys, where enzymes catalyze the transformation of citrulline into arginine using ATP and aspartate as substrates .
The mechanism by which L-citrulline exerts its effects involves:
Studies have shown that supplementation with L-citrulline can significantly improve exercise performance by reducing fatigue and increasing endurance during high-intensity activities .
Relevant analyses indicate that L-citrulline maintains its integrity during standard storage conditions but should be protected from moisture and excessive heat .
L-Citrulline has various applications in scientific research and clinical settings:
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